molecular formula C9H9ClF5N B2396969 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253630-63-4

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride

Cat. No.: B2396969
CAS No.: 2253630-63-4
M. Wt: 261.62
InChI Key: STQLRWXDMRHOJV-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound known for its unique structure and properties. It contains both difluoro and trifluoromethyl groups, which contribute to its reactivity and potential applications in various fields. This compound is often used as a precursor in the synthesis of other fluorinated compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14;/h1-4,7-8H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQLRWXDMRHOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoroethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the efficiency and safety of the production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro- and trifluoromethyl-substituted oxides, while reduction may produce corresponding amines.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structural characteristics allow chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.

Biology

Research has indicated potential interactions of this compound with biological systems. It is studied for:

  • Enzyme Inhibition : The difluoro and trifluoromethyl groups may enhance binding affinity to specific enzymes, making it a candidate for developing enzyme inhibitors.
  • Cellular Mechanisms : Investigations into how this compound affects metabolic processes are ongoing, focusing on its ability to modulate cellular functions through receptor interactions.

Medicine

The therapeutic potential of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is being explored in the context of:

  • Neurological Disorders : Preliminary studies suggest that this compound may have effects on neurotransmitter systems, indicating possible applications in treating conditions like depression or anxiety.
  • Pharmaceutical Intermediates : It is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

  • Agrochemicals : It can be used as a precursor in synthesizing agrochemicals, enhancing crop protection formulations.
  • Material Science : The properties of this compound make it suitable for developing advanced materials with specific functional characteristics.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme-inhibitory properties of this compound against a specific target enzyme involved in metabolic pathways. Results showed that the compound exhibited significant inhibition compared to control groups, suggesting its potential as a lead compound for drug development.

Case Study 2: Neuropharmacological Effects

In a series of experiments aimed at understanding the neuropharmacological effects of this compound, researchers found that it modulated neurotransmitter release in neuronal cultures. These findings support further investigation into its potential use in treating neurological disorders.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoro and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethylamine hydrochloride
  • 2,2,2-Trifluoroethylamine hydrochloride
  • 3,3,3-Trifluoropropylamine

Uniqueness

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various applications compared to its similar counterparts.

Biological Activity

2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine; hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9H8F5N·HCl
  • Molecular Weight : 225.64 g/mol
  • Chemical Structure : The compound features a trifluoromethyl group and difluoromethyl group attached to a phenyl ring, contributing to its unique reactivity and biological properties.

Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to their electronegative fluorine atoms. The presence of multiple fluorine atoms can influence the compound's lipophilicity, thereby affecting its ability to cross cellular membranes and interact with intracellular targets.

Target Interactions

Similar compounds have shown the ability to interact with various cellular targets, influencing processes such as:

  • Cell Proliferation : Inhibition of pathways involved in cell growth.
  • Signal Transduction : Disruption of osmotic signal transduction pathways.
  • Energy Metabolism : Potential impact on glucose phosphorylation pathways, which are crucial for energy metabolism in cells .

Anticancer Properties

Several studies have explored the anticancer potential of similar fluorinated compounds. For instance:

  • Cytotoxicity Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.93Apoptosis induction
Compound BHCT-1160.48Cell cycle arrest
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine; HClTBDTBDTBD

Case Studies

  • Case Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of several fluorinated compounds against human cancer cell lines. The results indicated that compounds with similar substituents exhibited enhanced efficacy compared to non-fluorinated analogs, likely due to improved binding affinities to target proteins involved in cell cycle regulation .
  • Mechanistic Insights : Flow cytometry analyses revealed that certain analogs could induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression. This suggests that 2,2-difluoro derivatives may similarly promote apoptotic pathways .

Pharmacokinetics

Understanding the pharmacokinetics of 2,2-difluoro compounds is crucial for predicting their behavior in biological systems:

  • Absorption : Enhanced lipophilicity due to fluorination may improve absorption rates.
  • Distribution : The compound's ability to cross the blood-brain barrier is a subject of ongoing research.
  • Metabolism : Fluorinated compounds often exhibit resistance to metabolic degradation, prolonging their action in vivo .

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